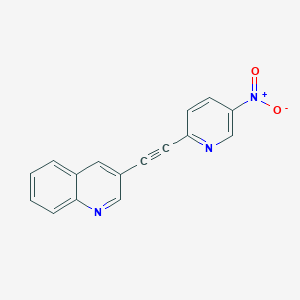
3-(5-Nitropyridin-2-ylethynyl)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitropyridin-2-ylethynyl)-quinoline is a heterocyclic compound that features a quinoline core substituted with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-2-ylethynyl)-quinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the nitropyridine moiety: This can be achieved by nitration of pyridine derivatives using nitrating agents such as nitric acid or nitrogen dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and safety, especially when dealing with potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitropyridin-2-ylethynyl)-quinoline can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced, such as alkoxy or amino derivatives.
Scientific Research Applications
3-(5-Nitropyridin-2-ylethynyl)-quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-2-ylethynyl)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler analog that lacks the quinoline moiety.
5-Bromo-2-nitropyridine: Another nitropyridine derivative with different substituents.
Uniqueness
3-(5-Nitropyridin-2-ylethynyl)-quinoline is unique due to its combination of a nitropyridine and quinoline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
Molecular Formula |
C16H9N3O2 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-[2-(5-nitropyridin-2-yl)ethynyl]quinoline |
InChI |
InChI=1S/C16H9N3O2/c20-19(21)15-8-7-14(17-11-15)6-5-12-9-13-3-1-2-4-16(13)18-10-12/h1-4,7-11H |
InChI Key |
OWARBRBCILHJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


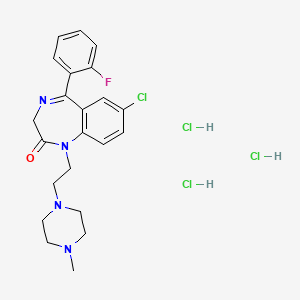
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)


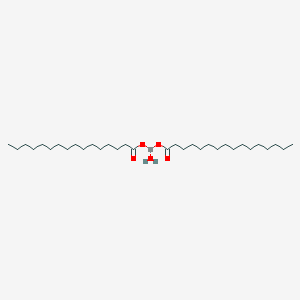
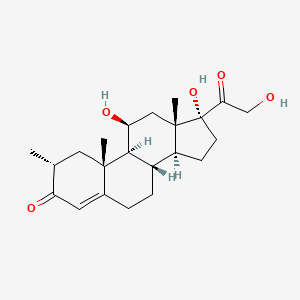

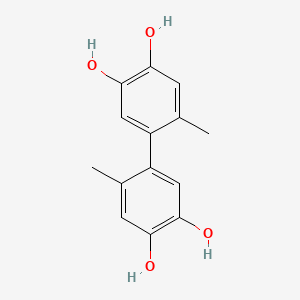

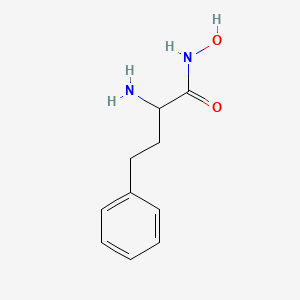
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
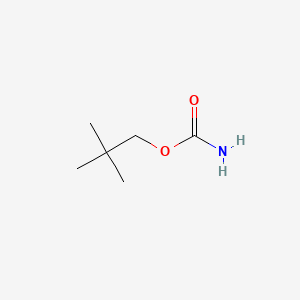
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)

